molecular formula C19H16N2O4 B11491245 methyl 5-cyano-4-(4-hydroxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

methyl 5-cyano-4-(4-hydroxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

Cat. No.: B11491245
M. Wt: 336.3 g/mol
InChI Key: IHLZXERAPQZXSO-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(4-hydroxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a hydroxyphenyl group, a pyrrol group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-4-(4-hydroxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multiple steps, including the formation of the pyran ring, the introduction of the cyano group, and the attachment of the hydroxyphenyl and pyrrol groups. Common reagents used in these reactions include aldehydes, ketones, and nitriles, along with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(4-hydroxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyrrol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrrol derivatives.

Scientific Research Applications

Methyl 5-cyano-4-(4-hydroxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-cyano-4-(4-hydroxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its hydroxyphenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The cyano group may also play a role in its biological activity by interacting with nucleophiles in the cell.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyano-4-(4-hydroxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate: is similar to other compounds with pyran and pyrrol rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

methyl 5-cyano-4-(4-hydroxyphenyl)-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C19H16N2O4/c1-12-16(19(23)24-2)17(13-5-7-14(22)8-6-13)15(11-20)18(25-12)21-9-3-4-10-21/h3-10,17,22H,1-2H3

InChI Key

IHLZXERAPQZXSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N2C=CC=C2)C#N)C3=CC=C(C=C3)O)C(=O)OC

Origin of Product

United States

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